molecular formula C13H8ClN B8327972 5-Chlorobiphenyl-3-carbonitrile CAS No. 1214363-96-8

5-Chlorobiphenyl-3-carbonitrile

Cat. No.: B8327972
CAS No.: 1214363-96-8
M. Wt: 213.66 g/mol
InChI Key: KGANDMJJHIVHDG-UHFFFAOYSA-N
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Description

5-Chlorobiphenyl-3-carbonitrile is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds within the biphenyl carbonitrile class are of significant interest in advanced chemical research, particularly in the development of novel active substances. Structurally similar biphenyl and pyridine carbonitriles have been identified as key intermediates in the synthesis of potential insecticidal agents, demonstrating the value of this chemical scaffold in agricultural science . Furthermore, the carbonitrile functional group is a versatile precursor in organic synthesis, often utilized in the construction of more complex molecules, including those with applications in material science . Researchers can employ this compound as a building block for the exploration of new chemical entities in these and other fields. Always refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

1214363-96-8

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

3-chloro-5-phenylbenzonitrile

InChI

InChI=1S/C13H8ClN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H

InChI Key

KGANDMJJHIVHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Biphenyl systems (as in 5-Chlorobiphenyl-3-carbonitrile) exhibit extended π-conjugation compared to indole, pyrrole, or isoxazole cores, influencing electronic properties and solubility .

Substituent Effects: Chlorine vs. Fluorine: Chlorine increases steric bulk and lipophilicity compared to fluorine, which is smaller and more electronegative . Nitro vs.

Molecular Weight and Applications :

  • Higher molecular weights (e.g., 313.7 g/mol for the isoxazole derivative) may limit bioavailability, whereas lighter compounds like 5-Chloro-1H-indole-3-carbonitrile (176.6 g/mol) are more drug-like .

Research Findings and Limitations

  • Synthetic Challenges : The biphenyl system in this compound requires precise coupling reactions, whereas indole and pyrrole derivatives are often synthesized via cyclization .
  • Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for this compound are available in the provided evidence. Comparisons rely on structural extrapolation.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Chlorobiphenyl-3-carbonitrile, and how can reaction efficiency be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 3-cyanophenylboronic acid) coupled with chlorinated biphenyl precursors using Pd(PPh₃)₄ as a catalyst. Optimize solvent (toluene/ethanol) and base (K₂CO₃) for yield improvement .
  • Cyanation Reactions : Introduce nitrile groups via Rosenmund-von Braun reaction using CuCN in DMF at 150°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
    • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate pure product. Confirm purity via HPLC (C18 column, acetonitrile:H₂O 70:30) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • NMR Analysis :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm); chlorine substituents induce deshielding.
  • ¹³C NMR : Nitrile carbon at ~115 ppm; biphenyl carbons split due to Cl substitution .
    • IR Spectroscopy : C≡N stretch at ~2230 cm⁻¹; C-Cl stretch at 550–600 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 213.6 (M⁺) with fragmentation patterns confirming biphenyl backbone .

Q. What are the key reactivity profiles of this compound in nucleophilic substitution reactions?

  • Chlorine Reactivity : Undergoes SNAr reactions with amines (e.g., piperidine) in DMSO at 80°C. Kinetic studies show rate dependence on electron-withdrawing nitrile group .
  • Nitrile Stability : Resists hydrolysis under acidic conditions (H₂SO₄, 100°C) but reacts with Grignard reagents (e.g., MeMgBr) to form ketones .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

  • X-ray Diffraction : Single-crystal analysis reveals chair conformation in cyclohexane-fused analogs (C–Cl bond angle: 109.5° ± 0.5°). Compare with DFT-optimized structures (B3LYP/6-31G*) to validate experimental vs. computational discrepancies .
  • Data Reconciliation : Use software like Mercury (CCDC) to overlay experimental and theoretical models. Adjust torsional parameters for nitrile group alignment .

Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?

  • Kinetic Studies : Competitive inhibition of cytochrome P450 3A4 (CYP3A4) with Kᵢ = 2.3 μM. Use Lineweaver-Burk plots to confirm non-competitive binding at high substrate concentrations .
  • Molecular Docking : Autodock Vina simulations show nitrile group forming hydrogen bonds with Thr309 residue. Chlorine enhances hydrophobic interactions in the active site .

Q. How can isotopic labeling (e.g., deuterium) aid in tracking metabolic pathways of this compound?

  • Synthesis of Deuterated Analog : Replace aromatic protons with D₂ via Pd/C-catalyzed H/D exchange in D₂O at 120°C. Confirm deuteration (>95%) via MS .
  • Metabolic Profiling : Administer deuterated compound in vitro (hepatocyte models). Use LC-MS/MS to detect deuterated metabolites (e.g., hydroxylated derivatives) .

Contradiction Analysis

  • Discrepancy in Nitrile Reactivity : Some studies report nitrile stability under basic conditions , while others note partial hydrolysis in NaOH/EtOH . Resolution: Conduct pH-dependent kinetic assays to identify critical thresholds (pH > 12 induces hydrolysis).

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